molecular formula C18H25F3O B008778 1-(4-Decylphenyl)-2,2,2-trifluoroethanone CAS No. 100444-41-5

1-(4-Decylphenyl)-2,2,2-trifluoroethanone

Cat. No. B008778
M. Wt: 314.4 g/mol
InChI Key: GJNWUVBDBVUZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, like the closely related 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, involves complex synthetic pathways. These methods often include coupling reactions, catalysis by acids such as trifluoromethanesulfonic acid, and reduction steps to achieve the desired fluorinated products (Yin et al., 2005).

Molecular Structure Analysis

Structural analysis of fluorinated compounds, such as (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, reveals complex molecular geometries. X-ray diffraction methods often determine these structures, highlighting planar molecular skeletons and the effects of intra- and intermolecular hydrogen bond interactions (Hidalgo et al., 2012).

Chemical Reactions and Properties

The reactivity of fluorinated compounds can lead to the formation of novel structures with unique properties. For instance, the reaction of tetrasilanes with trifluoromethanesulfonic acid results in the synthesis of compounds with hexacoordination of silicon atoms, demonstrating the versatility of fluorinated compounds in chemical synthesis (Haga et al., 2008).

Physical Properties Analysis

Fluorinated compounds often exhibit outstanding physical properties. For example, polyimides derived from fluorinated diamines show good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties. These materials' glass transition temperatures and thermal decomposition points underscore their potential for high-performance applications (Yin et al., 2005).

Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds significantly impacts their chemical properties. For instance, fluorinated polyimides exhibit low dielectric constants, low water uptake, and high optical transparency, indicating the beneficial effects of fluorination on the material properties suitable for electronic and optical applications (Chung et al., 2006).

Scientific Research Applications

Environmental Degradation and Toxicity Studies

Research on polyfluoroalkyl chemicals, which are structurally similar or related to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, focuses on their environmental degradation, toxicology, and the development of remediation techniques due to their persistent nature and potential toxicological effects. Studies have detailed microbial degradation pathways, the environmental fate of degradation products, and the implications for ecological health and safety regulations (Liu & Avendaño, 2013).

Analytical Methods for Detection and Degradation

Advancements in LC-MS/MS techniques have facilitated the study of the stability and degradation processes of compounds structurally similar to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, providing insights into their environmental behavior and potential risks. These studies are essential for understanding how such compounds break down in different conditions and identifying stable degradation products (Barchańska et al., 2019).

Materials Science and Organic Electronics

Research in the field of organic electronics has highlighted the potential of BODIPY-based materials, which share structural motifs with 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, as platforms for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies explore the synthesis, structural design, and application of such materials in next-generation electronic devices (Squeo & Pasini, 2020).

Gas Separation and Purification Technologies

In the context of gas separation and purification, investigations into the properties of polyimide membranes synthesized from fluorinated dianhydrides and diamines, related to the chemical family of 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, have provided valuable insights into the diffusivity characteristics of gases. Such studies contribute to the development of more efficient materials for industrial gas separation processes (Wang, Cao, & Chung, 2002).

Heterocyclic Chemistry and Synthons

Research on heterocyclic synthesis using synthons structurally related to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone has expanded the toolkit for creating novel heterocyclic systems. These studies are foundational for developing new pharmaceuticals, agrochemicals, and materials with tailored properties (Gouda, 2013).

properties

IUPAC Name

1-(4-decylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNWUVBDBVUZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143274
Record name p-Decyl-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Decylphenyl)-2,2,2-trifluoroethanone

CAS RN

100444-41-5
Record name p-Decyl-alpha,alpha,alpha-trifluoroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Decyl-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100444-41-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.